molecular formula C19H21NO5 B14111425 N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 20341-16-6

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B14111425
CAS No.: 20341-16-6
M. Wt: 343.4 g/mol
InChI Key: UIDVPIDXCPMWRF-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is an organic compound with a complex structure that includes both benzodioxole and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: The resulting compound undergoes acylation with 3,4-dimethoxyphenylacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethoxybenzamide
  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)propionamide

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of benzodioxole and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

20341-16-6

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H21NO5/c1-22-15-5-4-14(10-17(15)23-2)11-19(21)20-8-7-13-3-6-16-18(9-13)25-12-24-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,21)

InChI Key

UIDVPIDXCPMWRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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